molecular formula C10H11BrO B1648375 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No. B1648375
M. Wt: 227.1 g/mol
InChI Key: XPHVUDIPGRRASW-UHFFFAOYSA-N
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Patent
US03958006

Procedure details

To a solution of 37 grams (0.25 mole) of 5,6,7,8-tetrahydronaphthol in 150 ml of carbon tetrachloride was added dropwise with stirring a solution of 44 grams (0.25 mole) of bromine in 50 ml of carbon tetrachloride. When the addition was complete the mixture was stirred for 30 minutes at room temperature and then evaporated in vacuo to a residue which after two recrystallizations from hexane provided 13 grams (22.9 percent) of product, m.p. 83°-85°C.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
22.9%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:12]Br>C(Cl)(Cl)(Cl)Cl>[Br:12][C:4]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[C:1]([OH:11])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a residue which
CUSTOM
Type
CUSTOM
Details
after two recrystallizations from hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=2CCCCC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 22.9%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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